{2-[(Diphenylphosphoryl)methoxy]benzyl}(oxo)diphenylphosphane
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Overview
Description
{2-[(DIPHENYLPHOSPHORYL)METHOXY]BENZYL}(OXO)DIPHENYLPHOSPHORANE is a complex organophosphorus compound It is characterized by the presence of both phosphoryl and phosphorane groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(DIPHENYLPHOSPHORYL)METHOXY]BENZYL}(OXO)DIPHENYLPHOSPHORANE typically involves the reaction of diphenylphosphine oxide with a suitable benzyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the diphenylphosphine oxide acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the deprotonation of the diphenylphosphine oxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
{2-[(DIPHENYLPHOSPHORYL)METHOXY]BENZYL}(OXO)DIPHENYLPHOSPHORANE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphine oxide derivatives, while reduction can produce diphenylphosphine compounds.
Scientific Research Applications
{2-[(DIPHENYLPHOSPHORYL)METHOXY]BENZYL}(OXO)DIPHENYLPHOSPHORANE has several scientific research applications:
Catalysis: It serves as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which {2-[(DIPHENYLPHOSPHORYL)METHOXY]BENZYL}(OXO)DIPHENYLPHOSPHORANE exerts its effects involves the interaction of its phosphoryl and phosphorane groups with various molecular targets. These interactions can influence the reactivity of the compound in catalytic processes and organic reactions. The molecular pathways involved often include the coordination of the phosphorus atoms with transition metals, facilitating the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the benzyl group.
Diphenylphosphine oxide: Similar but does not contain the methoxybenzyl group.
Phosphoranes: Compounds with a central phosphorus atom bonded to five substituents.
Uniqueness
{2-[(DIPHENYLPHOSPHORYL)METHOXY]BENZYL}(OXO)DIPHENYLPHOSPHORANE is unique due to the presence of both phosphoryl and phosphorane groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various applications compared to similar compounds.
Properties
Molecular Formula |
C32H28O3P2 |
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Molecular Weight |
522.5 g/mol |
IUPAC Name |
1-(diphenylphosphorylmethoxy)-2-(diphenylphosphorylmethyl)benzene |
InChI |
InChI=1S/C32H28O3P2/c33-36(28-16-5-1-6-17-28,29-18-7-2-8-19-29)25-27-15-13-14-24-32(27)35-26-37(34,30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-24H,25-26H2 |
InChI Key |
ZRHVRMISUPHXMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=CC=C2OCP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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